molecular formula C10H18O3 B12534363 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- CAS No. 820247-69-6

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)-

Katalognummer: B12534363
CAS-Nummer: 820247-69-6
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: FINXNOYBTCOHKC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is an organic compound with the molecular formula C10H18O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of heptanone, featuring an acetyloxy group and a methyl group at specific positions on the heptanone backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- can be achieved through several synthetic routes. One common method involves the esterification of 3-heptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Heptanone: A simpler ketone without the acetyloxy and methyl groups.

    2-Heptanone: A positional isomer with the ketone group at a different position.

    6-Heptanone: Another positional isomer with the ketone group at the sixth carbon.

Uniqueness

3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

820247-69-6

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

[(2R)-6-methyl-5-oxoheptan-2-yl] acetate

InChI

InChI=1S/C10H18O3/c1-7(2)10(12)6-5-8(3)13-9(4)11/h7-8H,5-6H2,1-4H3/t8-/m1/s1

InChI-Schlüssel

FINXNOYBTCOHKC-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](CCC(=O)C(C)C)OC(=O)C

Kanonische SMILES

CC(C)C(=O)CCC(C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.